![molecular formula C11H8O2 B562228 1-Naphthoic Acid-d7 CAS No. 634179-80-9](/img/structure/B562228.png)
1-Naphthoic Acid-d7
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Description
1-Naphthoic Acid-d7 is a stable isotope-labelled compound . It is an organic compound with the formula C11 2H7 H O2 . It is one of two isomeric mono carboxylic acids of naphthalene, the other one being 2-naphthoic acid . It is widely used in research .
Synthesis Analysis
1-Naphthoic Acid-d7 can be prepared by carboxylation of the Grignard reagent generated from 1-bromonaphthalene . The reaction involves the use of DMSO and I2 in a chlorobenzene solvent. The reaction flask is placed in an oil bath preheated to 130 °C, and the magnetic stirrer is turned on for 3 hours .Molecular Structure Analysis
The molecular formula of 1-Naphthoic Acid-d7 is C11 2H7 H O2 . Its molecular weight is 179.22 . The SMILES representation of its structure is [2H]c1c ( [2H])c ( [2H])c2c (C (=O)O)c ( [2H])c ( [2H])c ( [2H])c2c1 [2H] .Chemical Reactions Analysis
1-Naphthoic Acid-d7 is a substrate for C-H activation reactions . It can react with 2-butyne via aerobic oxidative cyclization using Rh catalyst .Physical And Chemical Properties Analysis
1-Naphthoic Acid-d7 is a solid at room temperature . It is soluble in Chloroform, DMF, Ethyl Acetate, and Methanol . It should be stored at -20° C .Safety and Hazards
properties
IUPAC Name |
2,3,4,5,6,7,8-heptadeuterionaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)/i1D,2D,3D,4D,5D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNETULKMXZVUST-GSNKEKJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2C(=O)O)[2H])[2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662137 |
Source
|
Record name | (~2~H_7_)Naphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthoic Acid-d7 | |
CAS RN |
634179-80-9 |
Source
|
Record name | (~2~H_7_)Naphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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